molecular formula C6H10Si B3056740 Di(prop-2-en-1-yl)silane CAS No. 7387-25-9

Di(prop-2-en-1-yl)silane

Cat. No. B3056740
CAS RN: 7387-25-9
M. Wt: 110.23 g/mol
InChI Key: XLYXITXFIZDDPJ-UHFFFAOYSA-N
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Description

Di(prop-2-en-1-yl)silane is a chemical compound . It contains a total of 18 bonds, including 6 non-H bonds, 2 multiple bonds, 4 rotatable bonds, and 2 double bonds . The molecule consists of 12 Hydrogen atoms, 6 Carbon atoms, and 1 Silicon atom .


Synthesis Analysis

The synthesis of Di(prop-2-en-1-yl)silane and similar compounds has been studied in various contexts. For instance, dipodal silanes have been used to stabilize glass surface functionalization for DNA microarray synthesis and high-throughput biological assays . Another study investigated the silanization reaction of the silica-silane system by different amines in model and practical silica-filled natural rubber compounds .


Molecular Structure Analysis

Di(prop-2-en-1-yl)silane contains a total of 18 bonds; 6 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), and 2 double bond(s) .


Chemical Reactions Analysis

Silanes, including Di(prop-2-en-1-yl)silane, have their own unique chemistry due to their outstanding affinity from silicon to oxygen and fluorine . They can be used as an alternative to toxic reducing agents . The silanization reaction of the silica/silane mixtures has been evaluated using model compounds .


Physical And Chemical Properties Analysis

Di(prop-2-en-1-yl)silane has a molecular weight of 114.261 Da . Other physical properties such as density, boiling point, flash point, vapor pressure, and refractive index are not explicitly mentioned in the search results.

Scientific Research Applications

  • Catalysis and Chemical Synthesis :

    • Di(prop-2-en-1-yl)silane is involved in platinum-catalyzed hydrosilylation of α-olefins. This process is significant for the preparation of trihydrosilanes without generating salt waste, indicating its potential in sustainable chemical synthesis (Smirnov & Oestreich, 2016).
  • Material Science and Engineering :

    • In material science, di(prop-2-en-1-yl)silane derivatives are used in the bonding of plastic substrates to PDMS membranes, enhancing the durability and performance of microfluidic devices (Lee & Ram, 2009).
    • It's also applied in the development of green electrophosphorescent devices. Derivatives with electron-withdrawing groups are used as electron transporting materials, impacting the efficiency of these devices (Chung et al., 2015).
  • Analytical Chemistry :

    • In analytical chemistry, silylation of porous silicon with derivatives of di(prop-2-en-1-yl)silane enhances the sensitivity and specificity in mass spectrometry analysis (Trauger et al., 2004).
  • Corrosion Protection :

    • Self-assembled silane films, including di(prop-2-en-1-yl)silane derivatives, are investigated for their ability to inhibit brass corrosion, indicating their potential in protective coatings and material preservation (Fan et al., 2011).
  • Electronics and Photonics :

    • Di(prop-2-en-1-yl)silane derivatives are used in the synthesis of organopolysilanes for application in electronic devices, demonstrating their significance in the development of new electronic materials (Furukawa, 1998).

Future Directions

The future directions of Di(prop-2-en-1-yl)silane research could involve its use in the synthesis of styrene derivatives via a novel B(C6F5)3-catalyzed E-selective isomerization of readily accessible allyl silanes and subsequent Hiyama coupling of the versatile alkenyl silane intermediates .

properties

InChI

InChI=1S/C6H10Si/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYXITXFIZDDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si]CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569650
Record name Di(prop-2-en-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(prop-2-en-1-yl)silane

CAS RN

7387-25-9
Record name Di(prop-2-en-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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